molecular formula C12H10Si B1312307 Diphenylsilane CAS No. 775-12-2

Diphenylsilane

Cat. No.: B1312307
CAS No.: 775-12-2
M. Wt: 182.29 g/mol
InChI Key: BPYFPNZHLXDIGA-UHFFFAOYSA-N
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Description

Diphenylsilane is an organosilicon compound with the chemical formula (C₆H₅)₂SiH₂. It is a colorless liquid that is used in various chemical reactions, particularly as a reducing agent and in hydrosilylation processes. The compound is known for its ability to donate hydrogen atoms, making it valuable in organic synthesis and industrial applications.

Mechanism of Action

Target of Action

Diphenylsilane is an organosilicon compound that primarily targets carbonyl derivatives . It is used as an amide bond coupling reagent and alkene hydrosilylation precursor .

Mode of Action

The activation of this compound occurs in the presence of a catalytic amount of an N-heterocyclic carbene (NHC). This enables the hydrosilylation of carbonyl derivatives under mild conditions . A hypervalent silicon intermediate featuring strong Lewis acid character allows dual activation of both the carbonyl moiety and the hydride at the silicon center .

Biochemical Pathways

The biochemical pathways affected by this compound involve the hydrosilylation of carbonyl derivatives . This process leads to the synthesis of diverse aminosilanes . The catalytic system exhibits both versatility and efficacy in converting substrates with untouched double and triple carbon-carbon bonds .

Pharmacokinetics

Its physical properties such as boiling point (95-97 °c/13 mmhg) and density (0993 g/mL at 25 °C) suggest that it may have specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

The result of this compound’s action is the formation of aminosilanes . These compounds are synthesized through the dehydrogenative coupling between silanes and amines . The process is facilitated by cobalt complexes featuring triazine-based PNP ligands .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of a catalyst. For instance, the hydrosilylation of carbonyl derivatives occurs under mild conditions . The presence of an N-heterocyclic carbene (NHC) catalyst is crucial for the activation of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylsilane can be synthesized through the reduction of diphenylchlorosilane. The typical procedure involves dissolving diphenylchlorosilane in tetrahydrofuran and adding a catalyst. The reaction is carried out at temperatures between -10°C and 0°C. Once the reaction is complete, the product is added to an inorganic acid dilute solution under ice bath conditions, followed by extraction of the organic layer to obtain this compound .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Diphenylsilane undergoes various types of chemical reactions, including:

    Reduction: It acts as a reducing agent in the reduction of carbonyl compounds and other functional groups.

    Hydrosilylation: this compound is used in the hydrosilylation of alkenes and alkynes, where it adds across the double or triple bond.

    Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diphenylsilane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Phenylsilane: Similar to diphenylsilane but with one phenyl group and two hydrogen atoms attached to silicon.

    Triphenylsilane: Contains three phenyl groups attached to silicon, making it less reactive than this compound.

    Dimethylphenylsilane: Contains one phenyl group and two methyl groups attached to silicon.

Uniqueness of this compound

This compound is unique due to its balanced reactivity and stability. It is more reactive than triphenylsilane due to the presence of two hydrogen atoms, which makes it a better reducing agent and hydrosilylation reagent. Its ability to participate in a wide range of reactions under mild conditions makes it a versatile compound in organic synthesis .

Properties

InChI

InChI=1S/C12H10Si/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BPYFPNZHLXDIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si]C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H10Si
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DSSTOX Substance ID

DTXSID10883568
Record name Benzene, 1,1'-silylenebis-
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Molecular Weight

182.29 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Diphenylsilane
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CAS No.

775-12-2, 17950-94-6
Record name Diphenylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of diphenylsilane?

A1: this compound has the molecular formula (C₆H₅)₂SiH₂ and a molecular weight of 184.33 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize this compound?

A2: this compound can be characterized using various spectroscopic techniques such as infrared (IR) [], Raman [], ¹H NMR, ¹³C NMR [, , , ], and ²⁹Si NMR [].

Q3: What is the significance of the Si-H bond polarity in this compound?

A3: The significant electronegativity difference between silicon and hydrogen results in a polar Si-H bond []. This polarity influences this compound's reactivity, particularly in reactions like hydrosilylation.

Q4: How does the presence of catalysts affect the stability of this compound?

A4: Catalysts, especially those containing transition metals like chloroplatinic acid, can significantly accelerate the disproportionation of this compound [].

Q5: What type of polymers incorporate this compound units to enhance properties?

A5: this compound is incorporated into various polymers, including polyfluorenes [], poly(amide-imide)s [, ], polyquinolines [], and polysiloxanes [], to improve properties such as solubility, thermal stability, and light emission.

Q6: How is this compound utilized in hydrosilylation reactions?

A6: this compound serves as a hydrosilane source in hydrosilylation reactions, where its Si-H bond adds across a multiple bond, typically an olefin, in the presence of a catalyst [, , ].

Q7: What catalysts are effective in promoting this compound-mediated hydrosilylation?

A7: Transition metal complexes, particularly those of rhodium [, , ], palladium [, ], and titanium [], effectively catalyze hydrosilylation reactions involving this compound.

Q8: Can this compound participate in reactions other than hydrosilylation?

A8: Yes, this compound can be used as a reducing agent for carbonyl compounds [] and imines [] in the presence of Lewis acid catalysts like aluminum chloride. It can also participate in dehydrogenative coupling reactions to form Si-Si bonds [].

Q9: How does the structure of the silane affect its reactivity in photoinduced hydrosilylation?

A9: The presence of two or three phenyl groups on the silicon atom, as in this compound and triphenylsilane, enhances the efficiency of photoinduced hydrosilylation, likely due to stabilization of the silyl radical intermediate [].

Q10: What is the role of this compound in the synthesis of silicon-containing peptides?

A10: this compound serves as a starting material for constructing the carbon-silicon backbone of silanediol peptide isosteres []. Its sequential functionalization allows for the introduction of peptide-like functionalities.

Q11: How is computational chemistry employed to study this compound?

A11: Computational methods like Density Functional Theory (DFT) are used to predict vibrational frequencies [], simulate absorption spectra [], and calculate reaction energetics [] of this compound and its reactions.

Q12: How does the structure of this compound influence its reactivity in catalytic reactions?

A12: The steric bulk of the phenyl groups in this compound can influence its reactivity and selectivity in catalytic reactions, such as hydrosilylation [, ]. For instance, bulkier substituents on the silane can lead to lower catalytic activity.

Q13: How does the nature of the electron-withdrawing group affect the performance of silane derivatives in OLEDs?

A13: The electron-withdrawing strength of the substituent on the this compound moiety influences the electron transport properties and hence the performance of the resulting material in organic light-emitting diodes (OLEDs) []. Stronger electron-withdrawing groups generally enhance electron transport.

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